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Compound of Interest

Compound Name: Capmatinib metabolite M18

Cat. No.: B15193805

For researchers, scientists, and drug development professionals, this guide provides an in-
depth overview of the MET inhibitor Capmatinib, with a focus on its metabolism, analytical
guantification, and the signaling pathways it targets. While a commercial reference standard for
the Capmatinib metabolite M18 is not readily available through public catalogs, this document
furnishes the necessary technical information to support research and development activities
involving this compound and its metabolic derivatives.

Introduction to Capmatinib

Capmatinib, marketed under the brand name Tabrecta®, is a potent and selective ATP-
competitive inhibitor of the MET receptor tyrosine kinase.[1][2] It is approved for the treatment
of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have a
mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping.[2][3]
Dysregulation of the MET signaling pathway is a known oncogenic driver in various cancers,
making it a critical target for therapeutic intervention.[4]

Metabolism and Pharmacokinetics of Capmatinib

The metabolism of Capmatinib is primarily mediated by CYP3A4 and aldehyde oxidase.[1][5]
Following oral administration, Capmatinib is well-absorbed, with peak plasma concentrations
reached within 1-2 hours.[5] The parent compound accounts for a significant portion of the
radioactivity in plasma.[6]
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A study in healthy male volunteers who received a single oral dose of 14C-labeled Capmatinib
revealed that the absorbed drug is extensively metabolized.[6] The primary metabolic reactions
include:

e Lactam formation

» Hydroxylation

e N-dealkylation

o Formation of a carboxylic acid
e Hydrogenation

» N-oxygenation

e Glucuronidation

The most abundant metabolite identified in plasma, urine, and feces is M16, which is formed
through lactam formation.[6] This process is primarily catalyzed by aldehyde oxidase.[6] While
the specific metabolite M18 is not explicitly detailed in the provided search results, the
metabolic pathways suggest the formation of various hydroxylated and N-dealkylated species.
The lack of a commercially available reference standard for M18 necessitates custom synthesis
or isolation and characterization for quantitative studies.

yuantitative PI Kineti

Parameter Value Reference
IC50 (MET) 0.13 nM [1]
Cell-based IC50 (Lung Cancer

] 0.3-0.7 nM [1]
Cell Lines)
Time to Peak Plasma

] 1-2 hours [5]

Concentration (Tmax)
Effective Elimination Half-life 6.5 hours [1]
Protein Binding 96% [5]
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MET Signaling Pathway and Mechanism of Action of
Capmatinib

The MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF),
undergoes dimerization and autophosphorylation. This activation triggers downstream signaling
cascades that are crucial for cell proliferation, survival, and migration.[2] Key pathways
activated by MET include:

RAS/MAPK Pathway: Regulates cell proliferation and differentiation.

PI3K/AKT Pathway: Promotes cell survival and growth.

JAK/STAT Pathway: Involved in cell growth and immune response.

SRC Pathway: Plays a role in cell adhesion and migration.

Wnt/(3-catenin Pathway: Regulates cell fate and proliferation.

Capmatinib exerts its therapeutic effect by binding to the ATP-binding site of the MET kinase
domain, thereby inhibiting its autophosphorylation and the subsequent activation of these
downstream pathways.[7] This blockade of MET signaling leads to the inhibition of tumor
growth and progression in MET-dependent cancers.[8]

Capmatinib's inhibition of the MET signaling pathway.

Experimental Protocols for Capmatinib Analysis

Accurate quantification of Capmatinib in biological matrices is essential for pharmacokinetic
and metabolism studies. Below are detailed methodologies for its analysis using RP-HPLC and
LC-MS/MS.

RP-HPLC Method for Capmatinib in Bulk and
Pharmaceutical Dosage Forms

This method is suitable for the quantification of Capmatinib in bulk drug and tablet formulations.

[9]

Chromatographic Conditions:
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Column: Agilent C18 (150 mm x 4.6 mm, 5 pm)

Mobile Phase: Methanol and Phosphate Buffer (pH 5.0) in a 65:35 v/v ratio
Flow Rate: 0.5 mL/min

Detection Wavelength: 218 nm

Injection Volume: 10 pL

Retention Time: Approximately 4.3 minutes

Standard Solution Preparation:

Accurately weigh 10 mg of Capmatinib reference standard and transfer to a 10 mL
volumetric flask.

Add approximately 7 mL of the mobile phase and sonicate to dissolve.

Make up the volume to 10 mL with the mobile phase to obtain a stock solution of 1000
pg/mL.

Prepare working standard solutions by further diluting the stock solution with the mobile
phase to achieve concentrations in the range of 10-50 pg/mL.

Sample Preparation (Tablets):

Weigh and powder 10 tablets to determine the average weight.

Accurately weigh a quantity of the powder equivalent to 10 mg of Capmatinib and transfer to
a 10 mL volumetric flask.

Add approximately 7 mL of the mobile phase and sonicate to dissolve.
Make up the volume to 10 mL with the mobile phase.

Filter the solution through a 0.45 um filter before injection.
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LC-MS/MS Method for Capmatinib in Human Plasma

This highly sensitive and selective method is suitable for pharmacokinetic studies in biological
matrices.[10]

Chromatographic and Mass Spectrometric Conditions:

Column: Phenomenex Luna C18 (50 mm x 2 mm, 5 pm)
¢ Mobile Phase: 2 mM Ammonium Formate and Methanol (80:20 v/v)
e Flow Rate: 1.0 mL/min
e Injection Volume: 2 uL
o Mass Spectrometer: Triple Quadrupole
« lonization Mode: Positive lon Mode
 MRM Transitions:
o Capmatinib: m/z 413.15 — 128.05
o Internal Standard ([13CD3]Capmatinib): m/z 416.20 —» 131.01
Sample Preparation (Liquid-Liquid Extraction):

e To 100 pL of K2EDTA plasma in a polypropylene vial, add 50 pL of the internal standard
solution.

Add 100 pL of 2 mM ammonium formate and vortex.

Add 1 mL of methyl tertiary butyl ether and vortex for 10 minutes at 2500 rpm.

Centrifuge the samples.

Transfer the supernatant to a new vial for analysis.

Quantitative Performance of Analytical Methods
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. Linearity
Method Matrix LLOQ Recovery Reference
Range
101.4-
RP-HPLC Bulk/Tablets 10-50 pg/mL [9]
101.8%
Human 1.0-28,000.0
LC-MS/MS 1.0 ng/mL - [10]
Plasma ng/mL
Human 5-4000
LC-MS/MS [11]
Plasma ng/mL

Experimental Workflow for Bioanalytical Method

The following diagram illustrates a typical workflow for the quantification of Capmatinib in a

biological matrix using LC-MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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